N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

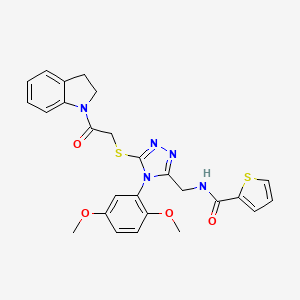

This compound is a 1,2,4-triazole derivative featuring a thiophene-2-carboxamide core substituted with a dimethoxyphenyl group at position 4 of the triazole ring and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The structural complexity arises from the integration of multiple pharmacophoric elements:

- Triazole ring: Imparts metabolic stability and hydrogen-bonding capabilities .

- Thiophene carboxamide: Enhances π-π stacking interactions and modulates solubility .

- Indolin-1-yl-2-oxoethyl thioether: May confer kinase inhibitory activity due to structural resemblance to indole-based kinase inhibitors .

Synthetic routes likely involve sequential nucleophilic substitutions and coupling reactions, as inferred from analogous triazole-thiophene systems (e.g., HATU-mediated amide bond formation for carboxamide installation ).

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O4S2/c1-34-18-9-10-21(35-2)20(14-18)31-23(15-27-25(33)22-8-5-13-36-22)28-29-26(31)37-16-24(32)30-12-11-17-6-3-4-7-19(17)30/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTSHPLDNSDDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups that contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C23H25N5O3S |

| Molecular Weight | 451.5 g/mol |

| IUPAC Name | N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-4H-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

| InChI Key | XPMUOJKWCLQYRK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The indole moiety is known for its ability to bind to different receptors, while the triazole ring can interact with metal ions or other biomolecules. These interactions can modulate biological pathways leading to therapeutic effects.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to reduced cell proliferation in cancer models.

- Receptor Modulation : The binding affinity of the indole component allows it to act as an agonist or antagonist at various receptor sites.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to apoptosis in targeted cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar triazole derivatives. For instance, compounds with structural similarities have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

In a comparative study, N-(substituted phenyl)triazole derivatives exhibited significant anti-proliferative activity against breast cancer cells (MCF7) with IC50 values below 10 μM. This suggests that N-((4-(2,5-dimethoxyphenyl)-5... may possess similar properties.

Antimicrobial Activity

N-(substituted phenyl)triazole compounds have also been evaluated for their antimicrobial properties. A study assessing various derivatives revealed that certain compounds significantly inhibited growth against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Trypanosomatid Inhibition

A study focusing on trypanothione reductase inhibitors found that compounds with similar structural motifs effectively increased ROS levels in trypanosomatids, leading to cell death . This highlights the potential for N-((4-(2,5-dimethoxyphenyl)-5... in treating diseases like leishmaniasis and trypanosomiasis.

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Activity:

The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that it exhibits significant inhibitory activity against cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory process. In vitro studies have shown that derivatives of this compound have IC50 values ranging from 0.66 to 2.04 μM, indicating promising potency compared to established COX-II inhibitors like Celecoxib .

2. Structure-Activity Relationships (SAR):

Studies on the structure-activity relationships of similar compounds suggest that modifications to the phenyl and triazole moieties can enhance biological activity. For instance, the introduction of specific substituents has been linked to improved COX-II inhibition and selectivity over other inflammatory pathways .

Potential Applications

1. Medicinal Chemistry:

The compound's ability to inhibit COX-II makes it a candidate for further development as a therapeutic agent in treating inflammatory diseases such as arthritis and cardiovascular disorders. The design and synthesis of analogs with improved efficacy and reduced side effects are ongoing areas of research.

2. Research Tool:

As a research compound, N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide can be utilized in studies exploring the mechanisms of inflammation and pain pathways. Its unique structure allows researchers to investigate how modifications impact biological activity and therapeutic potential.

Case Studies

Case Study 1: COX-II Inhibition

A study conducted by Moneer et al. highlighted the design of hybrid molecules based on pyrazole-thiourea-benzimidazole frameworks that exhibited selective COX-II inhibitory potential. Among these, certain derivatives showed enhanced potency compared to traditional inhibitors . This underscores the relevance of this compound in developing new anti-inflammatory drugs.

Case Study 2: Structure Optimization

Research focusing on the optimization of similar triazole-containing compounds has demonstrated that subtle changes in substituents can lead to significant improvements in potency and selectivity for COX-II inhibition . This emphasizes the importance of continuous exploration in medicinal chemistry to refine compounds like this compound for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazole-thiophene hybrids. Key structural and functional analogs are compared below:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Bioactivity Divergence :

- Nitrothiophene carboxamides (e.g., Compound 9) exhibit potent antibacterial activity due to nitro group-mediated electrophilic interactions with bacterial targets . In contrast, the target compound’s dimethoxyphenyl and indolinyl groups suggest divergent mechanisms, possibly targeting eukaryotic kinases.

- Thioether-linked analogs (e.g., ’s triazole-thioacetamide) show variable activity depending on substituent lipophilicity. The indolin-1-yl-2-oxoethyl group in the target compound may enhance blood-brain barrier penetration compared to 4-fluorophenyl derivatives .

Synthetic Challenges :

- The target compound’s indolinyl-thioether moiety requires precise coupling conditions (e.g., HATU/EDCI activation) to avoid side reactions, unlike simpler thioacetamides in .

- Purity optimization is critical; nitrothiophene analogs () achieved >99% purity via silica chromatography, whereas triazole-thiophene systems () often require tautomerism-controlled purification .

Physicochemical Properties: LogP: The dimethoxyphenyl group increases hydrophobicity (predicted LogP ≈ 3.5) compared to nitrothiophene analogs (LogP ≈ 2.8 for Compound 9) . Solubility: The indolinyl moiety may reduce aqueous solubility vs. dimethylaminomethyl-substituted Compound 10, which leverages basicity for protonation-driven solubility .

SAR Insights: Thiophene substitution at position 5 of the triazole ring (as in the target compound) enhances π-stacking vs. isoxazole systems (), which lack planar aromaticity . Thioether linkers improve metabolic stability over ester-based analogs (e.g., ’s dihydroquinazolinones) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology : The synthesis involves multi-step reactions, focusing on heterocyclic coupling and functional group modifications. Key steps include:

- Condensation : Refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole precursors in acetic acid with sodium acetate as a catalyst (3–5 hours) .

- Thioether formation : Reacting thiol-containing intermediates (e.g., 2-(indolin-1-yl)-2-oxoethyl thiol) with triazole derivatives under acidic conditions .

- Table: Representative Synthetic Conditions

| Step | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Triazole-thiol coupling | Acetic acid, reflux (3–5 h) | 4H-1,2,4-triazole-3-thiol | |

| Thiophene incorporation | Thiophene-2-carboxamide, DMF, 80°C | Final product |

Q. Which characterization techniques are critical for structural confirmation?

- Essential Methods :

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and integration ratios (e.g., dimethoxy phenyl protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups .

Q. What preliminary biological assays are recommended for activity screening?

- Assay Design :

- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2, EGFR) to identify mechanistic pathways .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

- Strategy : Use factorial design to test variables like reaction time, temperature, and catalyst concentration. For example:

- Factors : Acetic acid volume (10–20 mL), reflux time (2–6 h), sodium acetate equivalents (1–3x).

- Response Surface Modeling : Identify optimal conditions for maximal yield .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Approach :

- Re-evaluate Assay Conditions : Check solubility (DMSO vs. aqueous buffers) and cell viability protocols .

- Molecular Dynamics Simulations : Compare binding affinities of the compound’s tautomers (e.g., triazole ring puckering) to target proteins .

- Example : Discrepancies in COX-2 inhibition may arise from stereoelectronic effects not captured in docking studies .

Q. What SAR strategies can identify critical functional groups for bioactivity?

- Design : Synthesize analogs with:

- Modified aryl groups : Replace dimethoxyphenyl with halogenated or nitro-substituted rings.

- Thioether replacements : Substitute the 2-oxoethylthio group with sulfoxide/sulfone derivatives.

- Evaluation : Test analogs in parallel assays (e.g., IC50 comparisons) to map pharmacophore requirements .

Q. What challenges arise during scale-up, and how can they be mitigated?

- Key Issues :

- Purification : Column chromatography becomes impractical; switch to recrystallization (DMF/acetic acid) .

- Exothermic Reactions : Use jacketed reactors for controlled heat dissipation during thioether formation .

Data Contradiction Analysis

-

Example : If antimicrobial activity varies across studies:

Contradiction Resolution Strategy Reference Inconsistent MIC values for E. coli Standardize inoculum size (CFU/mL) False negatives in fungal assays Include ergosterol-binding controls

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.